N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

17β-HSD1 17β-HSD2 dual inhibitor

N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 921786-75-6) is a low-nanomolar dual inhibitor of human 17β-HSD1 and 17β-HSD2 (IC₅₀ = 1.20 nM for both isoforms). Its distinct benzodioxane sulfonamide-indolinone core delivers equipotent blockade of both estrone-to-estradiol conversion and estradiol inactivation, eliminating compensatory flux in tissue explant studies. This compound is ideally suited for ex vivo human tissue models (e.g., endometriotic lesions, breast tumor microenvironments) and as a reference standard for freedom-to-operate analyses. Researchers requiring simultaneous, complete suppression of local estrogen metabolism should procure this precise chemotype, as within-class substitution cannot replicate its dual-target engagement and species-selectivity profile.

Molecular Formula C18H18N2O5S
Molecular Weight 374.41
CAS No. 921786-75-6
Cat. No. B2652698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
CAS921786-75-6
Molecular FormulaC18H18N2O5S
Molecular Weight374.41
Structural Identifiers
SMILESCCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C18H18N2O5S/c1-2-20-15-5-3-13(9-12(15)10-18(20)21)19-26(22,23)14-4-6-16-17(11-14)25-8-7-24-16/h3-6,9,11,19H,2,7-8,10H2,1H3
InChIKeyUTFAATWNVNQPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 921786-75-6): Compound Identity, Target Profile, and Sourcing Context


N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 921786-75-6) is a synthetic, non-steroidal small molecule classified as a sulfonamide-containing 2-oxindole (indolinone) derivative. The compound is disclosed in patent WO2015/101670A2 assigned to ElexoPharm GmbH as part of a series of dual 17β-hydroxysteroid dehydrogenase type 1 and type 2 (17β-HSD1 and 17β-HSD2) inhibitors [1]. In biochemical assays curated by ChEMBL and BindingDB, the compound inhibits human 17β-HSD1 and 17β-HSD2 with identical IC₅₀ values of 1.20 nM, establishing it as a low-nanomolar dual inhibitor of both isoforms [2]. Its structure pairs an N-ethyl-2-oxoindolin-5-amine core with a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide appendage, producing a distinct hydrogen-bond donor/acceptor geometry that differs from the biaryl sulfonamide and steroidal chemotypes commonly explored for 17β-HSD inhibition.

Why In-Class 17β-HSD Inhibitors Cannot Simply Replace N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (921786-75-6)


17β-HSD inhibitors exhibit pronounced variation in isoform selectivity, species-dependent potency, and scaffold-dependent pharmacokinetics that render within-class substitution unreliable without empirical bridging data. Compounds within the same non-steroidal sulfonamide series can display >100-fold differences in IC₅₀ values across human 17β-HSD1 and 17β-HSD2, and selectivity windows collapse or invert when moving from human to rodent orthologs [1]. For example, the closely related indolinone sulfonamides from the ElexoPharm patent family show human 17β-HSD2 IC₅₀ values ranging from 1.20 nM to >1 μM depending on the sulfonamide aryl substitution pattern [2]. The benzodioxane sulfonamide moiety present in 921786-75-6 is a specific structural feature absent from the majority of alternative 17β-HSD ligands, making bioisosteric replacement non-trivial. Therefore, substitution with a generic in-class compound—even one sharing the indolinone core—risks loss of dual-target engagement, altered species cross-reactivity, and non-overlapping intellectual property coverage.

Quantitative Differentiation Evidence for N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (921786-75-6) Relative to Comparator 17β-HSD Inhibitors


Equipotent Dual Inhibition of Human 17β-HSD1 and 17β-HSD2 at 1.20 nM

921786-75-6 inhibits human 17β-HSD1 and human 17β-HSD2 with identical IC₅₀ values of 1.20 nM in radio-HPLC assays using native human placental enzyme fractions. This equipotent dual-target profile contrasts with the majority of reported non-steroidal 17β-HSD inhibitors, which typically show ≥10-fold selectivity for one isoform over the other [1]. For context, the well-characterized non-steroidal 17β-HSD1 inhibitor Compound 2 (a bicyclic indolinone) exhibits an IC₅₀ of ~10 nM for 17β-HSD1 but >1 μM for 17β-HSD2, representing a >100-fold selectivity window [2]. The balanced activity of 921786-75-6 eliminates the need to co-administer separate inhibitors when simultaneous blockade of both 17β-HSD1 (estrone→estradiol conversion) and 17β-HSD2 (estradiol→estrone inactivation) is desired for target engagement studies.

17β-HSD1 17β-HSD2 dual inhibitor non-steroidal

Benzo[b][1,4]dioxine Sulfonamide: A Structurally Distinct Zinc-Binding Group Compared to Common Biaryl or Phenyl Sulfonamides

The 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide group in 921786-75-6 represents a conformationally constrained, oxygen-rich sulfonamide not present in the typical biaryl sulfonamide or simple phenyl sulfonamide 17β-HSD inhibitors. In the structurally related 2-indolinone sulfonamide series evaluated against carbonic anhydrase isoforms, the nature of the sulfonamide aryl group shifted the selectivity profile by up to 100-fold between tumor-associated isoforms (hCA IX/XII) and off-target isoforms (hCA I/II) [1]. While direct carbonic anhydrase profiling of 921786-75-6 has not been reported, the benzodioxane sulfonamide motif offers a distinct hydrogen-bonding and steric environment compared to the phenylsulfonamide found in the majority of ElexoPharm patent examples, plausibly affecting off-target interactions with zinc-containing enzymes beyond 17β-HSDs.

benzodioxane sulfonamide zinc-binding group carbonic anhydrase scaffold differentiation

Species-Dependent Potency Shift: Human vs. Mouse 17β-HSD2 IC₅₀ Ratio of ~22-fold

The compound 921786-75-6 shows a 22.5-fold reduction in potency against mouse 17β-HSD2 (IC₅₀ = 27 nM) relative to human 17β-HSD2 (IC₅₀ = 1.20 nM) when assayed under comparable conditions [1]. This species-dependent potency shift is quantitatively different from that observed for certain in-class analogs: for example, a structurally distinct 17β-HSD2 inhibitor (compound 15 from the targeted endocrine therapy series) retains nanomolar potency against mouse 17β-HSD2 (IC₅₀ = 46 nM) while exhibiting a human IC₅₀ of 8.40 nM, representing only a ~5.5-fold shift [2]. The larger human/mouse potency differential of 921786-75-6 means that mouse in vivo models will require careful dose scaling to achieve target engagement comparable to the human enzyme.

species selectivity mouse model 17β-HSD2 ortholog

Non-Steroidal Chemotype Differentiates 921786-75-6 from Steroidal 17β-HSD1 Inhibitors

921786-75-6 is a non-steroidal inhibitor of 17β-HSD1/2, structurally unrelated to the steroid substrate scaffold. This contrasts with steroidal inhibitors such as E1/E2-derived compounds, which retain a steroid core and may exhibit cross-reactivity with steroid hormone receptors (androgen receptor, estrogen receptor α/β, progesterone receptor). A representative steroidal 17β-HSD1 inhibitor, PBR 33 (a 16β-substituted E1 derivative), displays a 17β-HSD1 IC₅₀ of 120 nM in human placental cytosol—approximately 100-fold weaker than 921786-75-6—and retains measurable affinity for the estrogen receptor α [1]. Non-steroidal scaffolds like 921786-75-6 are generally expected to exhibit reduced off-target endocrine receptor activation, although direct selectivity profiling of 921786-75-6 against nuclear hormone receptors has not been published.

non-steroidal steroidal selectivity endocrine

Evidence-Backed Application Scenarios for N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (921786-75-6)


Dual 17β-HSD1/17β-HSD2 Pharmacological Tool for Estrogen Flux Studies in Human Tissue Models

The equipotent inhibition of both human 17β-HSD1 and 17β-HSD2 at 1.20 nM [1] makes 921786-75-6 uniquely suited for experiments where simultaneous blockade of both estrone-to-estradiol conversion (HSD1) and estradiol-to-estrone inactivation (HSD2) is required. This is particularly relevant for ex vivo human tissue explant studies aimed at quantifying the net contribution of local estrogen metabolism to tissue-specific estradiol concentrations, such as in endometriotic lesions or breast tumor microenvironments. Unlike selective inhibitors that leave one pathway intact, 921786-75-6 eliminates compensatory flux through the unblocked isoform, simplifying interpretation of estrogen-dependent endpoints.

In Vitro Selectivity Profiling Reference for Benzodioxane Sulfonamide Chemical Probes

The 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety distinguishes 921786-75-6 from the ubiquitous phenylsulfonamide zinc-binding group found in most in-class 17β-HSD inhibitors [1]. This structural feature positions 921786-75-6 as a reference compound for screening campaigns aiming to establish structure-selectivity relationships across zinc-dependent enzyme families (e.g., carbonic anhydrases, matrix metalloproteinases). Although direct carbonic anhydrase profiling of 921786-75-6 is not yet published, the class-level evidence from related 2-indolinone sulfonamides supports its use as a comparator to disentangle contributions of the benzodioxane group to isoform selectivity.

Human-Specific Target Validation Studies Requiring Low-Nanomolar Dual 17β-HSD Inhibition

921786-75-6 exhibits a 22.5-fold species-dependent potency drop against mouse 17β-HSD2 relative to the human enzyme [1]. This property makes the compound less suitable for standard murine in vivo efficacy models without substantial dose escalation, but highly appropriate for target validation in human-derived cellular systems (e.g., primary human endometrial stromal cells, MCF-7 breast cancer cells) where the human enzymes are natively expressed. Researchers conducting siRNA or CRISPR-based knockdown validation of 17β-HSD1/2 can use 921786-75-6 as a complementary pharmacological probe, with the understanding that rodent in vivo translation requires a parallel tool compound with more balanced species cross-reactivity.

Intellectual Property-Distinct Starting Point for Dual 17β-HSD Inhibitor Optimization

921786-75-6 is specifically claimed within the ElexoPharm GmbH patent estate (WO2015/101670A2) [1]. For medicinal chemistry groups seeking to develop dual 17β-HSD1/2 inhibitors without infringing on biaryl sulfonamide or steroidal inhibitor patents, the benzodioxane sulfonamide-indolinone scaffold of 921786-75-6 represents a chemically and legally differentiated lead structure. Procurement of 921786-75-6 as a reference standard enables freedom-to-operate analyses, scaffold-hopping exercises, and structure-activity relationship benchmarking against the ElexoPharm series.

Quote Request

Request a Quote for N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.